Home > Products > Screening Compounds P7707 > Ipratropium bromide
Ipratropium bromide - 22254-24-6

Ipratropium bromide

Catalog Number: EVT-271895
CAS Number: 22254-24-6
Molecular Formula: C20H30BrNO3
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ipratropium bromide is a synthetic anticholinergic agent. [] It acts as a muscarinic receptor antagonist, primarily used in the management of respiratory diseases. [, , ] Its mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors, leading to bronchodilation. [, , ] Ipratropium bromide is typically administered via inhalation, allowing for localized effects within the respiratory system. [, , ] It is frequently employed in scientific research to investigate airway responsiveness, bronchodilator mechanisms, and the role of cholinergic pathways in respiratory diseases. [, , , , , , ]

Future Directions
  • Developing New Formulations: Exploring novel formulations with enhanced delivery systems could further improve the efficacy and reduce the required dosage of ipratropium bromide. [, ]

  • Personalized Medicine: Investigating potential biomarkers to predict individual responses to ipratropium bromide could personalize treatment strategies for respiratory diseases. []

  • Investigating Long-Term Effects: Long-term studies evaluating the impact of chronic ipratropium bromide use on lung function and disease progression are needed. []

  • Combination Therapies: Further research on the efficacy and safety of combining ipratropium bromide with other emerging therapies for respiratory diseases is warranted. [, , ]

Fenoterol

Relevance: One study compared the bronchodilator potency of ipratropium bromide and fenoterol in patients with asthma and chronic bronchitis. [] The study found that while fenoterol produced greater bronchodilation in asthmatic patients, the overall response to both drugs was similar in patients with chronic bronchitis. [] This suggests that the optimal choice of bronchodilator may depend on the specific respiratory condition being treated.

Theophylline

Relevance: Studies have compared the efficacy of theophylline and ipratropium bromide in treating COPD, highlighting both individual effects and combined therapy benefits. [, , , ] For instance, one study observed that while both drugs could improve lung function and clinical symptoms in COPD patients, ipratropium bromide offered advantages in ease of use and safety profile, making it a potentially preferable choice for long-term management. []

Beclomethasone Dipropionate

Relevance: Research suggests that incorporating inhaled corticosteroids like beclomethasone dipropionate into the treatment regimen of asthma or COPD patients, alongside bronchodilators like ipratropium bromide, may be beneficial in slowing disease progression and reducing the risk of exacerbations. [] This indicates a potential synergistic effect between anti-inflammatory agents and bronchodilators in managing these chronic respiratory conditions.

Methacholine

Relevance: In studies investigating the bronchodilatory and protective effects of ipratropium bromide, methacholine is often used as a challenge agent to induce bronchoconstriction. [] This allows researchers to evaluate the ability of ipratropium bromide to counteract the methacholine-induced airway narrowing and assess its effectiveness as a bronchodilator.

Histamine

Relevance: Similar to methacholine, histamine serves as a challenge agent in studies examining the efficacy of ipratropium bromide in preventing bronchoconstriction. [, , ] By inducing bronchospasm with histamine, researchers can assess the ability of ipratropium bromide to inhibit this response and determine its potential as a protective agent against specific triggers in respiratory conditions like asthma.

Bethanechol

Relevance: While seemingly unrelated, a case report highlighted the use of ipratropium bromide in managing bethanechol-induced sialorrhea (excessive salivation). [] This case demonstrated the potential for topical application of ipratropium bromide to alleviate the bothersome side effect of hypersalivation caused by bethanechol, highlighting its localized anticholinergic properties.

Budesonide

Relevance: Several studies explored the clinical benefits of combining inhaled budesonide with ipratropium bromide in managing COPD exacerbations and stable COPD. [, , ] These studies highlight the potential synergistic effects of these combined therapies in reducing inflammation, improving lung function parameters (like FEV1 and FVC), and alleviating symptoms compared to ipratropium bromide monotherapy.

Formoterol

Relevance: Studies have compared the effectiveness of formoterol and ipratropium bromide in COPD patients. [, ] One study specifically investigated their effects on exercise capacity and found both medications similarly improved exercise endurance. [] This suggests that both long-acting β2-agonists like formoterol and anticholinergics like ipratropium bromide can effectively manage COPD symptoms and improve exercise tolerance.

Sodium Cromoglycate

Relevance: Studies have compared the efficacy of sodium cromoglycate, ipratropium bromide, and their combination in managing asthma, particularly exercise-induced asthma. [, , , ] While both medications demonstrate protective effects against bronchoconstriction, their mechanisms differ, and their efficacy varies among individuals. These findings highlight the need for individualized treatment approaches in asthma management.

Terbutaline

Relevance: One study compared the efficacy of aerosolized terbutaline and ipratropium bromide in treating patients with acute exacerbations of chronic obstructive pulmonary disease (AECOPD). [] The findings suggest that while both medications can be effective, ipratropium bromide might offer a better safety profile with a lower incidence of adverse events.

Classification and Source

Ipratropium bromide falls under the category of anticholinergic agents, specifically targeting the muscarinic acetylcholine receptors. Its primary therapeutic applications include alleviating bronchospasm associated with chronic obstructive pulmonary disease and asthma. The compound is synthesized from natural sources, specifically tropic acid and tropine, which are derived from plants such as Atropa belladonna (deadly nightshade) .

Synthesis Analysis

The synthesis of ipratropium bromide involves several key steps:

  1. Starting Materials: The synthesis begins with ethyl phenylacetate and isopropyl tropanol as the primary raw materials.
  2. Reaction Steps:
    • The initial reaction occurs in an aprotic solvent using an organic base as a catalyst to produce an intermediate compound.
    • Subsequent reactions involve substitution, reduction, and addition steps to yield ipratropium bromide.
  3. Yield and Purity: Various methods have been reported, achieving yields ranging from 38.5% to 69.3%, with purities exceeding 99% as determined by high-performance liquid chromatography .

Detailed Synthesis Methodology

  • The synthesis typically involves cooling the reaction mixture to specific temperatures (e.g., 0 °C or -10 °C) before adding bromomethane, followed by controlled reactions over several hours.
  • For example, one method reports dissolving intermediates in non-polar solvents before reacting them with alkali metals and reducing agents to obtain the final product .
Molecular Structure Analysis

Ipratropium bromide has a complex molecular structure characterized by the following features:

  • Molecular Formula: C20_{20}H30_{30}BrN1_{1}O3_{3}
  • Molecular Weight: Approximately 412.36 g/mol
  • Structural Characteristics:
    • The compound contains multiple chiral centers (five in total), contributing to its pharmacological activity.
    • It features a bicyclic structure typical of tropane derivatives, with a quaternary ammonium group that imparts its anticholinergic properties .

Structural Representation

The IUPAC name for ipratropium bromide is:

(1R,3R,5S)3[(3hydroxy2phenylpropanoyl)oxy]8methyl8(propan2yl)8azabicyclo[3.2.1]octan8ium(1R,3R,5S)-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium

This nomenclature highlights its stereochemistry and functional groups essential for its activity .

Chemical Reactions Analysis

Ipratropium bromide participates in several chemical reactions relevant to its synthesis and degradation:

  1. Synthesis Reactions: The primary reaction involves the alkylation of tropine with isopropyl bromide, resulting in the formation of ipratropium bromide through esterification processes.
  2. Degradation Pathways: In biological systems, ipratropium is metabolized primarily through hydrolysis by cytochrome P450 enzymes, leading to inactive metabolites such as tropic acid .
Mechanism of Action

Ipratropium bromide exerts its therapeutic effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in the airways:

  1. Inhibition of Acetylcholine: By blocking acetylcholine's action on these receptors, ipratropium prevents bronchoconstriction caused by parasympathetic stimulation.
  2. Bronchodilation: This inhibition leads to relaxation of smooth muscle in the airways, thus facilitating improved airflow and reducing symptoms such as wheezing and shortness of breath .

Pharmacodynamics

The onset of action for ipratropium bromide occurs within minutes after inhalation, with effects lasting up to several hours depending on the formulation used.

Physical and Chemical Properties Analysis

Ipratropium bromide exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight412.36 g/mol
AppearanceAlmost white crystalline powder
Melting Point231 °C
SolubilityFreely soluble in water
Chiral CentersFive

These properties influence its formulation as an aerosol or nebulized solution for effective delivery to the respiratory tract .

Applications

Ipratropium bromide is primarily used in clinical settings for:

  • Management of Chronic Obstructive Pulmonary Disease: It helps alleviate symptoms such as wheezing and shortness of breath.
  • Asthma Treatment: Often used as an adjunct therapy alongside other bronchodilators.
  • Respiratory Therapy: Formulated for inhalation to ensure rapid onset and localized action within the lungs.

Additionally, research has explored innovative formulations such as sustained-release particles to enhance therapeutic efficacy .

Properties

CAS Number

22254-24-6

Product Name

Ipratropium bromide

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C20H30BrNO3

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.